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Compound of Interest

Compound Name:
(2-Methylpyridin-4-

yl)methanamine

Cat. No.: B033492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and reported

spectroscopic data for the compound (2-Methylpyridin-4-yl)methanamine, a valuable building

block in medicinal chemistry and drug development. Due to the limited availability of a complete

public dataset for this specific molecule, this document combines predicted data, analogous

compound data, and established spectroscopic principles to offer a robust analytical profile.

Spectroscopic Data Summary
The structural features of (2-Methylpyridin-4-yl)methanamine—a substituted pyridine ring

with a methyl and an aminomethyl group—give rise to characteristic signals in various

spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for (2-Methylpyridin-4-yl)methanamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4 d 1H H6 (Pyridine)

~7.1 s 1H H3 (Pyridine)

~7.0 d 1H H5 (Pyridine)

~3.8 s 2H -CH₂-NH₂

~2.5 s 3H -CH₃

~1.8 br s 2H -NH₂

Note: Predicted chemical shifts are based on the analysis of similar pyridine derivatives. The

amine protons' chemical shift can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for (2-Methylpyridin-4-yl)methanamine

Chemical Shift (δ) ppm Assignment

~158 C2 (Pyridine)

~149 C6 (Pyridine)

~148 C4 (Pyridine)

~122 C5 (Pyridine)

~120 C3 (Pyridine)

~45 -CH₂-NH₂

~24 -CH₃

Note: Predicted chemical shifts are based on established ranges for substituted pyridines.[1]

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for (2-Methylpyridin-4-yl)methanamine
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, Broad N-H stretch (amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1580 Strong C=N stretch (pyridine ring)

1570-1500 Strong C=C stretch (pyridine ring)

1470-1430 Medium CH₂ bend

850-800 Strong C-H out-of-plane bend

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The predicted monoisotopic mass of (2-Methylpyridin-4-yl)methanamine (C₇H₁₀N₂)

is 122.0844 Da.[2]

Table 4: Predicted m/z Peaks for Adducts of (2-Methylpyridin-4-yl)methanamine[2]

Adduct Predicted m/z

[M+H]⁺ 123.09168

[M+Na]⁺ 145.07362

[M-H]⁻ 121.07712

[M+NH₄]⁺ 140.11822

[M+K]⁺ 161.04756

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data described above.

Sample Preparation: Dissolve approximately 5-10 mg of (2-Methylpyridin-4-
yl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The

choice of solvent can affect the chemical shifts, particularly for the amine protons.
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Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is

recommended for good signal dispersion.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts

(typically 0-10 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The spectral width should be set to encompass the expected range of carbon chemical

shifts (typically 0-160 ppm for this compound).

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Perform a background subtraction to obtain the final spectrum.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is suitable for this compound.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-

300).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

induce fragmentation and analyze the resulting daughter ions.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2-Methylpyridin-4-yl)methanamine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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